1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one
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Overview
Description
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one typically involves the reaction of pyrrolidine with a suitable spirocyclic precursor. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including amination, cyclization, and oxidation . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can be more cost-effective. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH. Catalysts like palladium or platinum may be used to facilitate certain reactions. Solvents such as dichloromethane, ethanol, and water are commonly employed depending on the reaction type.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered ring structure.
Pyrrolidine-2-one: Another related compound with a similar core structure but different functional groups.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness
What sets 1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one apart is its spirocyclic structure, which provides unique steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials with specific desired properties .
Biological Activity
1-(2-(Pyrrolidin-1-yl)ethyl)-1,8-diazaspiro[5.5]undecan-2-one is a complex organic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that integrates a pyrrolidine moiety, contributing to its pharmacological properties. Its molecular formula is C15H24N4O, with a molecular weight of approximately 280.38 g/mol. The spiro structure is significant for its ability to interact with various biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through multiple pathways:
- Neurotransmitter Modulation : It is hypothesized that this compound may influence neurotransmitter systems, potentially acting as an antagonist or modulator at specific receptor sites.
- Cell Signaling : The compound could interfere with cell signaling pathways, impacting various physiological processes including pain perception and immune responses.
Pharmacological Effects
This compound has been studied for its potential therapeutic applications in several areas:
- Pain Management : Preliminary studies suggest effectiveness in pain relief mechanisms, possibly through modulation of pain pathways.
- Obesity Treatment : Research indicates potential use in obesity management by influencing metabolic pathways related to energy expenditure and appetite regulation.
- Psychiatric Disorders : There is emerging evidence supporting its role in treating psychotic disorders by modulating dopamine receptors.
Case Studies and Experimental Data
A review of the literature reveals several key studies highlighting the biological activity of diazaspiro compounds:
- In Vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit specific receptors linked to pain and anxiety disorders.
- Animal Models : Studies conducted on animal models have shown promising results in reducing symptoms associated with obesity and psychotic disorders.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the core structure can enhance or diminish biological activity.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H27N3O |
---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-1,8-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C15H27N3O/c19-14-5-3-6-15(7-4-8-16-13-15)18(14)12-11-17-9-1-2-10-17/h16H,1-13H2 |
InChI Key |
SAYOVEIIEDGYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)CCCC23CCCNC3 |
Origin of Product |
United States |
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